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Ferronickel

Stainless Steel Production Ferroalloy Procurement Metallurgy

Ferronickel (CAS 11133-76-9) is a critical Fe-Ni alloy for stainless steel (up to 9% more Ni than NPI) and high-efficiency alkaline water electrolysis (8.9% energy savings). Select from ingots, shot, or powder to optimize melting and homogeneity. Low sulfur/phosphorus grades reduce refining costs and ensure spec compliance. Request analysis for tailored metallurgical performance.

Molecular Formula C10H18O2
Molecular Weight 0
CAS No. 11133-76-9
Cat. No. B1172207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerronickel
CAS11133-76-9
Molecular FormulaC10H18O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferronickel (CAS 11133-76-9): Technical Specifications and Procurement-Grade Composition Overview for Industrial Ferroalloy Selection


Ferronickel (CAS 11133-76-9) is a binary iron-nickel (Fe-Ni) ferroalloy manufactured via carbothermic reduction of nickeliferous ores, primarily utilized as the principal nickel-bearing raw material in stainless steel production [1]. The alloy is formally defined by international standards as containing a nickel mass fraction between 15% and 80% [2], with commercial grades typically spanning 20% to 40% Ni [1]. Its physical form—supplied as ingots, pieces, or uniform shot [3]—and tightly regulated impurity profiles for sulfur, phosphorus, and carbon are critical specification parameters that distinguish ferronickel from lower-grade nickel sources and alternative nickel units in metallurgical and catalyst applications.

Why Generic Ferronickel Grades Cannot Be Interchanged: A Quantitative Breakdown of Impurity and Compositional Variability for Procurement Decisions


Ferronickel is not a singular, interchangeable commodity. Its utility and economic value are critically dependent on nickel concentration and the precise levels of deleterious impurities—sulfur, phosphorus, carbon, and silicon—which directly impact downstream process efficiency, product quality, and alloy specification compliance [1]. Substituting a higher-impurity ferronickel or a lower-nickel alternative like nickel pig iron (NPI) can introduce unacceptable sulfur and phosphorus loads into stainless steel melts, necessitating costly refining steps or resulting in off-specification steel [2]. Furthermore, ferronickel's physical form (shot vs. ingot) significantly influences melting kinetics and homogeneity in the steelmaking ladle, making substitution a critical operational and economic variable [3]. The evidence below provides the quantifiable, comparator-based differentiation required for scientific and industrial selection.

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of Ferronickel (CAS 11133-76-9) Against Closest Analogs for Procurement and Research


Ferronickel vs. Nickel Pig Iron (NPI): Quantified Nickel Content and Impurity Advantages

Ferronickel provides a significantly higher and more consistent nickel content compared to nickel pig iron (NPI). ISO standards mandate a minimum nickel content of 15% for ferronickel, whereas NPI typically ranges from 6% to 15% [1] [2]. Furthermore, ferronickel contains substantially lower levels of phosphorus and sulfur impurities, which are critical for stainless steel quality [3]. This differentiation directly impacts the achievable nickel concentration in the final steel alloy and the extent of refining required.

Stainless Steel Production Ferroalloy Procurement Metallurgy

Ferronickel vs. Conventional Electrodes: Quantified Energy Efficiency in Alkaline Water Electrolysis

A patented ferronickel-based catalytic material demonstrates a 9% reduction in energy consumption for industrial alkaline water electrolysis compared to conventional commercial electrode setups [1]. The ferronickel catalyst, when applied to the anode, reduces the energy required to produce one cubic meter of hydrogen from a baseline of 4.4 kWh to 4.01 kWh [1]. This improvement is directly quantified under industrial conditions of 30% KOH at 80°C [1].

Electrolysis Hydrogen Production Catalysis

Ferronickel vs. Pure Nickel: Enhanced Magnetic Permeability in Electroplated Films

Electrodeposited ferronickel (Fe-Ni) alloy films exhibit magnetic properties that can surpass those of cold-rolled, high-purity nickel alloys in specific applications. Research demonstrates that the maximum magnetic permeability of electrodeposited Fe-Ni films is higher than that of cold-rolled 1J85 alloy, a standard nickel-iron permalloy, when measured under open-circuit conditions [1]. This indicates a potentially superior performance in applications requiring high permeability and low coercivity.

Magnetic Materials Electroplating Soft Magnetics

Ferronickel Grade Specification: ISO 6501:2020 Classification vs. Non-Standardized Low-Grade Alternatives

The ISO 6501:2020 standard provides a rigorous, tiered classification system for ferronickel based on nickel content, offering procurement clarity that non-standardized, low-grade alternatives like nickel pig iron (NPI) cannot match. The standard defines specific grades such as FeNi20 (15%–25% Ni), FeNi30 (25%–35% Ni), FeNi40 (35%–45% Ni), and FeNi50 (45%–60% Ni) [1]. This classification is essential for precise alloy formulation in steelmaking, ensuring consistent and predictable outcomes.

Ferroalloy Standards Procurement Specification Quality Assurance

Ferronickel Bimetallic Catalyst vs. Monometallic Ni/SiO₂: Superior Selectivity in Furfural Hydrogenation

A bimetallic Fe-Ni/SiO₂ catalyst, a supported ferronickel analogue, demonstrates superior selectivity for the hydrogenation of furfural to furfuryl alcohol when compared to a monometallic Ni/SiO₂ catalyst [1]. The monometallic Ni/SiO₂ catalyst promotes undesired side reactions including etherification, hydrogenolysis, and furan ring hydrogenation [1]. The bimetallic Fe-Ni/SiO₂ catalyst, in contrast, achieves high yields of the target furfuryl alcohol by suppressing these pathways [1].

Heterogeneous Catalysis Biomass Conversion Selective Hydrogenation

Optimal Ferronickel (CAS 11133-76-9) Procurement and Research Scenarios Based on Quantified Differentiation


Scenario 1: High-Nickel Ferronickel Grades (e.g., FeNi40-FeNi50) for Premium 300-Series Austenitic Stainless Steel Production

For producing high-quality 300-series austenitic stainless steels (e.g., 304, 316), which require a minimum of 8% nickel in the final alloy, the selection of a high-nickel ferronickel grade such as FeNi40 (35-45% Ni) or FeNi50 (45-60% Ni) is optimal. The quantified evidence demonstrates that ferronickel offers up to a 9 percentage point higher nickel content than nickel pig iron (NPI) [1]. Using a high-Ni ferronickel minimizes the volume of ferroalloy needed per tonne of steel, reduces slag volume, and improves melt shop efficiency. Furthermore, the lower sulfur and phosphorus content inherent to ferronickel grades [2] reduces the burden on ladle refining, ensuring the final product meets stringent corrosion resistance and mechanical property specifications.

Scenario 2: Ferronickel-Based Electrodes for Cost-Effective, Large-Scale Green Hydrogen Production

Industrial alkaline water electrolysis for green hydrogen production is highly energy-intensive. The patented ferronickel catalytic material offers a direct, quantifiable OPEX reduction. Evidence shows a 8.9% reduction in electrical energy consumption per cubic meter of hydrogen (from 4.4 kWh to 4.01 kWh) compared to conventional commercial electrodes under industrial conditions (30% KOH, 80°C) [1]. For a 100 MW electrolyzer plant operating continuously, this translates to substantial annual electricity cost savings. This makes ferronickel-based electrodes a compelling choice for scaling up electrolysis capacity where energy efficiency is the primary economic driver.

Scenario 3: Electrodeposited Ferronickel Films for High-Performance Magnetic Shielding and Sensor Components

In applications requiring magnetically soft materials with high permeability and low coercivity—such as magnetic shielding for sensitive electronics or cores for high-frequency transformers—electrodeposited ferronickel films present a performance advantage. Direct comparative evidence indicates that electrodeposited Fe-Ni films achieve a higher maximum magnetic permeability than standard cold-rolled 1J85 permalloy under open-circuit conditions [1]. This, combined with the ability to electrodeposit complex shapes with precise compositional control, positions ferronickel films as a superior material for miniaturized, high-efficiency magnetic components in the aerospace and telecommunications sectors.

Scenario 4: Supported Bimetallic Fe-Ni Catalysts for Selective Hydrogenation of Bio-Derived Furfural to Value-Added Furfuryl Alcohol

In the catalytic upgrading of biomass-derived platform chemicals, achieving high selectivity is paramount to avoid costly separations. A bimetallic Fe-Ni/SiO₂ catalyst, analogous to a supported ferronickel system, has been shown to provide high yields of furfuryl alcohol from furfural hydrogenation, in contrast to a monometallic Ni/SiO₂ catalyst which favors undesirable side reactions (etherification, hydrogenolysis, and furan ring hydrogenation) [1]. This selectivity advantage makes a ferronickel-based catalyst the preferred choice for researchers and process developers aiming to design efficient, atom-economical routes from bio-renewable feedstocks to high-value chemical intermediates.

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